p-Nitrobenzylidene tert-butylamine

Descripción general

Descripción

p-Nitrobenzylidene tert-butylamine is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide information on related compounds and chemical groups that can help infer some aspects of p-Nitrobenzylidene tert-butylamine's chemistry. For instance, the p-nitrobenzyl group is mentioned as a protecting group in peptide synthesis, which suggests that it has applications in synthetic organic chemistry .

Synthesis Analysis

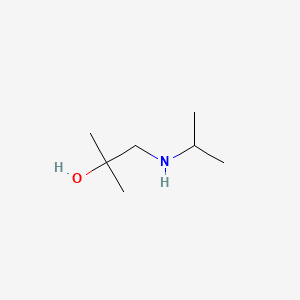

The synthesis of related compounds involves the use of tert-butyl nitrite as a reagent. In the first paper, tert-butyl nitrite is used for the acylation of anilines with α-oxocarboxylic acids, which is a step that could potentially be related to the synthesis of p-Nitrobenzylidene tert-butylamine . The process is described as regioselective, efficient, and convenient, indicating that tert-butyl nitrite is a valuable reagent in organic synthesis, possibly including the synthesis of p-Nitrobenzylidene tert-butylamine.

Molecular Structure Analysis

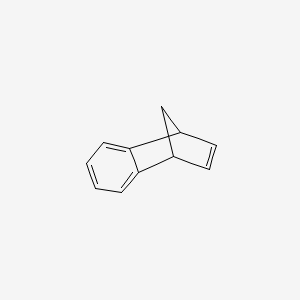

While the molecular structure of p-Nitrobenzylidene tert-butylamine is not directly analyzed in the papers, the structure of p-nitrobenzyloxycarbonyl (pNZ) derivatives is discussed . The pNZ group is used as a temporary protecting group, which implies that it has a stable structure under certain conditions and can be removed when necessary. This information can be extrapolated to suggest that p-Nitrobenzylidene tert-butylamine may also have a stable molecular structure that can be manipulated for synthetic purposes.

Chemical Reactions Analysis

The papers do not provide specific reactions for p-Nitrobenzylidene tert-butylamine, but they do mention the use of p-nitrobenzyloxycarbonyl as a protecting group that can be removed under neutral conditions in the presence of catalytic amounts of acid . This indicates that p-nitrobenzyl groups can participate in chemical reactions that are reversible and can be controlled by the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of p-Nitrobenzylidene tert-butylamine are not discussed in the provided papers. However, the papers do mention that pNZ derivatives are readily synthesized solids , which suggests that compounds with p-nitrobenzyl groups are likely to be solid at room temperature. Additionally, the use of tert-butyl nitrite in synthesis implies that it may impart certain properties to the final compound, such as stability or reactivity .

Aplicaciones Científicas De Investigación

1. Dehydrogenation of tert-Butylamine Borane

- Application Summary: This research focuses on the ionic liquid facilitated dehydrogenation of tert-butylamine borane (TBAB) at 90 and 105 °C .

- Methods of Application: The solubility predictions of TBAB in ionic liquids were performed by the conductor-like screening model segment activity coefficient (COSMO-SAC) model . The dehydrogenation was characterized using proton nuclear magnetic resonance (1H NMR) and boron NMR (11B NMR) techniques .

- Results: Hydrogen was seen to release from TBAB/IL systems at 105 °C . The NMR characterization revealed the structural integrity of ILs during dehydrogenation and the time-resolved formation and stability of the starting compound, intermediate boron moieties, and product distribution .

2. Synthesis of Fluorinated Phenyl tert-Butyl Nitroxides

- Application Summary: This research demonstrates a new synthetic approach for obtaining functionalized fluorinated phenyl tert-butyl nitroxides .

- Methods of Application: The method involves sequential substitution of a fluorine atom in polyfluorinated arenes with tert-butylamine and oxidation of the resultant tert-butylaniline with m-CPBA .

- Results: The method led to functionalized perfluorinated phenyl tert-butyl nitroxides with nearly quantitative total yields .

3. Removal of Surfactant and Capping Agent from Pd Nanocubes

- Application Summary: This research investigates the use of tert-butylamine for the removal of surfactants and capping agents from palladium nanocubes .

- Methods of Application: The method involves treating the palladium nanocubes with tert-butylamine .

- Results: The treatment with tert-butylamine provides a clean surface free of PVP and Br− .

4. Hydrogen Spillover Study

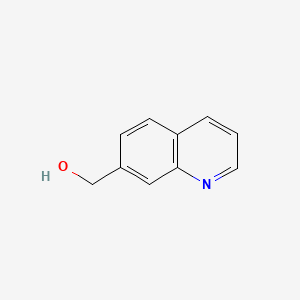

- Application Summary: This research uses a derivative of “p-Nitrobenzylidene tert-butylamine” known as “N-benzylidene-tert-butylamine N-oxide” (PBN) as a spin trap in an Electron Paramagnetic Resonance (EPR) study .

- Methods of Application: The EPR spectroscopy, in conjunction with spin trapping, is used to detect the dissociation of hydrogen on a supported palladium catalyst .

- Results: The study leads to a direct demonstration of the occurrence of spillover onto the alumina support .

Propiedades

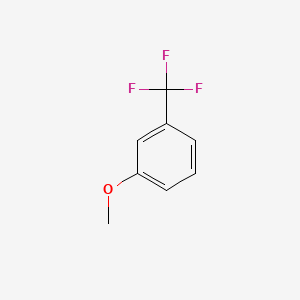

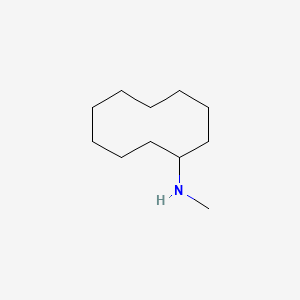

IUPAC Name |

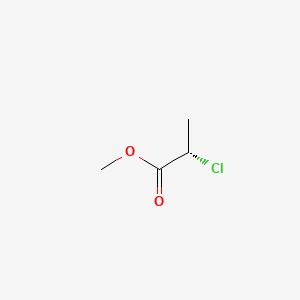

N-tert-butyl-1-(4-nitrophenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-11(2,3)12-8-9-4-6-10(7-5-9)13(14)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCRPTQYJYKZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Nitrobenzylidene tert-butylamine | |

CAS RN |

718-36-5 | |

| Record name | p-Nitrobenzylidene-tert-butylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000718365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.